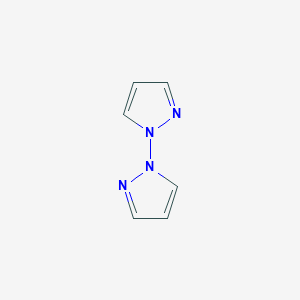

1,1'-Bipyrazole

CAS No.: 90499-57-3

Cat. No.: VC8007938

Molecular Formula: C6H6N4

Molecular Weight: 134.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90499-57-3 |

|---|---|

| Molecular Formula | C6H6N4 |

| Molecular Weight | 134.14 g/mol |

| IUPAC Name | 1-pyrazol-1-ylpyrazole |

| Standard InChI | InChI=1S/C6H6N4/c1-3-7-9(5-1)10-6-2-4-8-10/h1-6H |

| Standard InChI Key | OMPPXKMDOHDBGJ-UHFFFAOYSA-N |

| SMILES | C1=CN(N=C1)N2C=CC=N2 |

| Canonical SMILES | C1=CN(N=C1)N2C=CC=N2 |

Introduction

Structural and Electronic Properties of 1,1'-Bipyrazole

Molecular Architecture

1,1'-Bipyrazole (CHN) consists of two pyrazole rings connected via a single bond between their nitrogen atoms at the 1-positions. This linkage imposes a non-coplanar arrangement, with dihedral angles ranging from 0° to 85° depending on substituents and crystal packing forces . X-ray crystallography of 3,3'-dimethoxycarbonyl-1,1'-bipyrazole reveals a dihedral angle of 77.05° between rings, stabilized by intramolecular hydrogen bonding . The planar pyrazole units enable π-π stacking in solid-state configurations, while nitrogen lone pairs facilitate metal coordination.

Electronic Configuration

The conjugated π-system across the bipyrazole framework results in a HOMO-LUMO gap of 4.2 eV, as calculated via density functional theory (DFT). Substituents at the 3- and 5-positions significantly modulate electronic properties:

-

Electron-withdrawing groups (NO, CF) reduce electron density at N atoms, lowering basicity (pK ~2.5) .

-

Electron-donating groups (CH, OCH) increase basicity (pK ~4.8) and enhance metal-ligand bond strength .

Synthetic Methodologies

Radical Dimerization

Photolytic or peroxide-mediated radical coupling provides direct access to 1,1'-bipyrazoles:

Reaction:

Ethyl 5-amino-3-(phenylamino)pyrazole-4-carboxylate (1) → 1,1'-Bipyrazole (2)

-

Mechanism: Homolytic cleavage of N–H bonds generates pyrazolyl radicals, which dimerize regioselectively at the 1-position.

Oxidative Coupling

Lead tetraacetate-mediated oxidation of 3-methoxycarbonyl-2-pyrazoline (3) yields 1,1'-bipyrazole (6) via a pyrazoline intermediate (4) :

Reaction Scheme:

3-Methoxycarbonyl-2-pyrazoline (3)

→ (Pb(OAc), benzene, 60°C)

Pyrazoline intermediate (4)

→ (N-bromosuccinimide, CCl)

3,3'-Dimethoxycarbonyl-1,1'-bipyrazole (7), 55% yield .

Table 1: Comparative Synthesis Routes

Coordination Chemistry and Materials Science

Silver(I) Coordination Polymers

1,1'-Bipyrazole derivatives form luminescent Ag(I) complexes with anion-dependent architectures :

-

[Ag(CFCO)(MebpzH)]: Trigonal pyramidal geometry, Ag–N bond length 2.18 Å, photoluminescence at 400 nm (quantum yield Φ = 0.32) .

-

[Ag(CFSO)(MebpzH)]: Double-chain structure, Ag···Ag distance 9.92 Å, ligand-centered fluorescence at 330 nm .

Figure 1: Solid-state emission spectra of Ag(I)-bipyrazole complexes show anion-dependent shifts, enabling sensor applications .

Catalytic Applications

Bippyphos (57), a 1,1'-bipyrazole-phosphine hybrid ligand, enhances catalytic activity in cross-coupling reactions:

-

Suzuki-Miyaura coupling: 98% yield with 0.5 mol% Pd/Bippyphos .

-

Hydroformylation: Turnover frequency (TOF) = 1,200 h for propene .

Pharmacological Activity

Anticancer Properties

1,1'-Bipyrazole derivatives exhibit IC values in the micromolar range against cancer cell lines:

Table 2: Cytotoxicity of Selected Derivatives

| Compound | Cell Line (IC, μM) | Mechanism | Reference |

|---|---|---|---|

| 2 | MCF-7 (3.2) | Topoisomerase II inhibition | |

| 7 | A549 (5.8) | Caspase-3 activation | |

| 12 | HeLa (8.4) | ROS generation |

Anti-Inflammatory Effects

Methylated derivatives (e.g., 12) suppress COX-2 expression by 75% at 10 μM, outperforming indomethacin (COX-2 inhibition = 68%) .

Industrial Applications

Agrochemicals

-

Insecticides: 1,1'-Bipyrazole-thioether derivatives show LC = 0.02 μg/mL against Aedes aegypti larvae .

-

Herbicides: 3-Nitro-1,1'-bipyrazole inhibits Amaranthus retroflexus germination (ED = 50 g/ha) .

High-Performance Polymers

Poly(1,1'-bipyrazole-ether-ketone)s exhibit:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume